Cas no 943143-06-4 (Di-sec-butylmagnesium-LithiumChloride)
Di-sec-butylmagnesium-LithiumChloride Chemical and Physical Properties
Names and Identifiers
-
- lithium;magnesium;butane;chloride
- Di-sec-butylmagnesium-Lithium Chloride (13% in Tetrahydrofuran, ca. 0.8mol/L)
- Di-sec-butylmagnesium - Lithium Chloride
- Di-sec-butylmagnesium-LithiumChloride
-
- MDL: MFCD28386106
- Inchi: 1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1
- InChI Key: BSCQOKMJZTUXHZ-UHFFFAOYSA-M
- SMILES: [Cl-].[Mg+2].[CH-](C)CC.[CH-](C)CC.[Li+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 18.5
- Topological Polar Surface Area: 0
Di-sec-butylmagnesium-LithiumChloride Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225-H260-H302-H314-H335-H371-H372
- Warning Statement: P210-P223-P231+P232-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P311-P335+P334-P370+P378-P402+P404-P403+P233-P405-P501
- PackingGroup:I
Di-sec-butylmagnesium-LithiumChloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB474359-100 ml |
Di-sec-butylmagnesium - Lithium Chloride (13% in Tetrahydrofuran, ca. 0.8mol/L); . |
943143-06-4 | 100 ml |
€234.60 | 2024-04-15 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871404-10ml |
Di-sec-butylmagnesium - Lithium Chloride |
943143-06-4 | 13%, 0.8mol/L | 10ml |
285.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4683-100ML |
Di-sec-butylmagnesium - Lithium Chloride (13% in Tetrahydrofuran, ca. 0.8mol/L) |
943143-06-4 | 100ml |
¥1490.00 | 2024-04-15 | ||
| Cooke Chemical | T8782530-100mL |
Di-sec-butylmagnesium - Lithium Chloride (13% in Tetrahydrofuran |
943143-06-4 | ca. 0.8mol/L) | 100ml |
RMB 1192.00 | 2023-09-07 | |
| abcr | AB474359-100ml |
Di-sec-butylmagnesium - Lithium Chloride (13% in Tetrahydrofuran, ca. 0.8mol/L); . |
943143-06-4 | 100ml |
€230.70 | 2025-02-18 | ||
| Cooke Chemical | T8782530-100l |
Di-sec-butylmagnesium - Lithium Chloride (13% in Tetrahydrofuran |
943143-06-4 | ca. 0.8mol/L) | 100l |
RMB 1192.00 | 2025-02-21 |
Di-sec-butylmagnesium-LithiumChloride Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on Di-sec-butylmagnesium-LithiumChloride
Introduction to Di-sec-butylmagnesium-Lithium Chloride (CAS No. 943143-06-4)
Di-sec-butylmagnesium-Lithium Chloride, with the chemical formula C10H20LiMgCl, is a significant compound in the field of organometallic chemistry. This compound, identified by its CAS number 943143-06-4, plays a crucial role in various synthetic applications, particularly in the preparation of complex organic molecules. Its unique properties make it an invaluable reagent in pharmaceutical and fine chemical synthesis.
The compound is characterized by the presence of both sec-butyl groups and lithium, which contribute to its high reactivity and utility in organic transformations. The lithium center in Di-sec-butylmagnesium-Lithium Chloride facilitates the formation of Grignard reagents, which are essential intermediates in the synthesis of alcohols, ketones, and other organic compounds. The sec-butyl groups provide steric hindrance, influencing the reaction pathway and selectivity.
In recent years, there has been a growing interest in the applications of organometallic compounds like Di-sec-butylmagnesium-Lithium Chloride in pharmaceutical research. One notable area is the development of novel drug candidates. The compound's ability to participate in cross-coupling reactions has made it a valuable tool in constructing complex molecular architectures. For instance, it has been utilized in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).
Moreover, Di-sec-butylmagnesium-Lithium Chloride has found applications in the preparation of chiral molecules, which are crucial for developing enantiomerically pure drugs. The compound's reactivity allows for the selective formation of enantiomerically enriched products, making it a valuable asset in asymmetric synthesis. Recent studies have demonstrated its effectiveness in the preparation of non-proteinogenic amino acids, which are being explored for their potential as building blocks for new antibiotics and antiviral agents.
The compound's role extends beyond pharmaceuticals into materials science. Researchers have leveraged its properties to develop new polymers and coatings with enhanced thermal stability and mechanical strength. The organometallic framework of Di-sec-butylmagnesium-Lithium Chloride enables the creation of polymers with tailored properties, making it a promising candidate for advanced material applications.
In addition to its synthetic utility, Di-sec-butylmagnesium-Lithium Chloride has been studied for its catalytic properties. It has been shown to act as a catalyst or co-catalyst in various organic transformations, including hydrogenation and dehydrogenation reactions. These catalytic applications highlight its versatility and importance in industrial processes where efficiency and selectivity are paramount.
The compound's stability under various reaction conditions is another key factor contributing to its widespread use. Unlike some other organometallic reagents that require stringent handling conditions, Di-sec-butylmagnesium-Lithium Chloride remains stable under a range of temperatures and pressures, making it more accessible for large-scale applications.
Recent advancements in green chemistry have also prompted researchers to explore more sustainable methods of synthesizing Di-sec-butylmagnesium-Lithium Chloride. Efforts have been focused on reducing waste and improving yield through optimized reaction conditions and catalyst systems. These innovations not only enhance the efficiency of producing the compound but also align with global efforts to minimize environmental impact.
The future prospects of Di-sec-butylmagnesium-Lithium Chloride are promising, with ongoing research aimed at uncovering new applications and improving existing ones. As synthetic methodologies continue to evolve, this compound is expected to remain a cornerstone in both academic research and industrial applications.
943143-06-4 (Di-sec-butylmagnesium-LithiumChloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)